molecular formula C17H14BrN5O2 B1148139 Bromo-NNC13-8241 CAS No. 106937-64-8

Bromo-NNC13-8241

Cat. No. B1148139
M. Wt: 400.23
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromo-NNC13-8241 is a compound that has gained significant attention in the scientific community due to its potential as a research tool. This compound is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, which is a promising target for the treatment of various types of pain. In

Scientific Research Applications

Isotope Analysis Method for Herbicide Bromoxynil and Its Application in Photo-Degradation Studies

Bromoxynil, a nitrile herbicide, is studied for its environmental fate using a Compound-Specific Isotope Analysis (CSIA) method. This method, which includes offline thin-layer chromatography and elemental analyzer isotope ratio mass spectrometer (EA-IRMS), accurately measures δ13C and δ15N in bromoxynil. It's applied to samples degraded under laboratory and natural conditions, revealing insights into the degradation process and environmental implications of bromoxynil use (Knossow, Siebner, & Bernstein, 2020).

Microbial Turnover and Non-Extractable Residues of Bromoxynil in Soil Microcosms

This research focuses on the microbial turnover of 13C-labeled bromoxynil in soil, investigating the formation of bromoxynil non-extractable residues (NER). The study reveals significant mineralization of bromoxynil, with a portion turning into biogenic NER. The results provide insights into the environmental impact of bromoxynil, including its persistence and potential toxicity in soil environments (Nowak, Telscher, Seidel, & Miltner, 2018).

Development of Radioligands for Imaging Benzodiazepine Receptors

NNC 13-8241, a bromo-analogue of NNC 13-8199, binds selectively to benzodiazepine receptors with subnanomolar affinity. This study reports the preparation of Bromine-76 and Carbon-11 labeled NNC 13-8199, demonstrating their use in positron emission tomography (PET) for imaging benzodiazepine receptors in the primate brain. The study highlights the potential of these radioligands for human PET studies, especially in contexts requiring slow metabolism (Foged et al., 1997).

Use of Bromine and Bromo-Organic Compounds in Organic Synthesis

Bromination is a key transformation in organic synthesis. This review outlines the use of bromine and various bromo-organic compounds in diverse organic transformations, highlighting their scope in reactions like bromination, cohalogenation, oxidation, cyclization, and more. The comprehensive coverage of bromo-organic compounds' applications in organic chemistry underlines their significance in synthetic methodologies (Saikia, Borah, & Phukan, 2016).

properties

CAS RN

106937-64-8

Product Name

Bromo-NNC13-8241

Molecular Formula

C17H14BrN5O2

Molecular Weight

400.23

Purity

>98%

synonyms

3-(5-cyclopropyl-1,2,4-oxadiazo-3-yl)-7-bromo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]-benzodiazepine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.